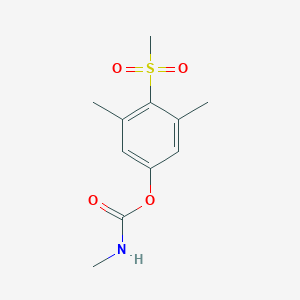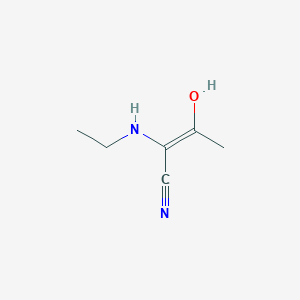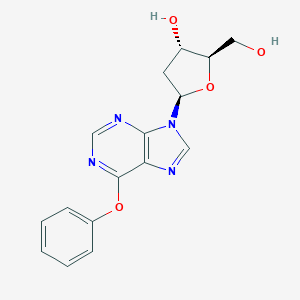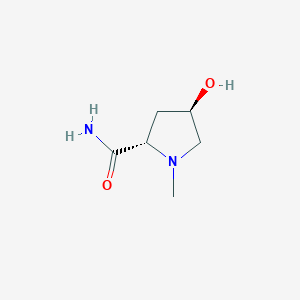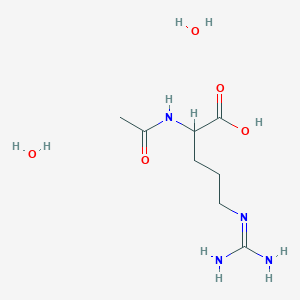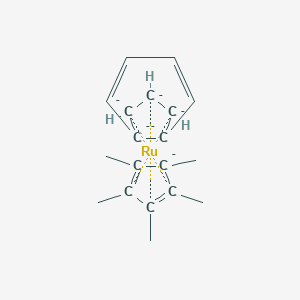
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ruthenium-based organometallic complex that has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, including olefin metathesis and hydrogenation. The compound's ruthenium center plays a critical role in the catalytic activity, and its electronic and steric properties can be tuned to enhance its catalytic activity.
Effets Biochimiques Et Physiologiques
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound exhibits low toxicity and can be used in medicinal chemistry applications. The compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is its excellent catalytic activity. The compound can catalyze various reactions, including olefin metathesis and hydrogenation, with high efficiency and selectivity. Additionally, the compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for various lab experiments.
However, Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has some limitations for lab experiments. The compound can be challenging to synthesize, and its purification can be challenging. Additionally, the compound's toxicity and potential environmental impact need to be carefully considered when using it in lab experiments.
Orientations Futures
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has significant potential for various future directions. Some of the possible future directions include:
1. Development of new synthetic methods for Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium that are more efficient and environmentally friendly.
2. Exploration of the compound's potential applications in drug development, including the development of new anticancer agents.
3. Investigation of the compound's potential applications in materials science, including the development of new catalysts and sensors.
4. Development of new analytical methods for the detection and quantification of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium in various matrices.
5. Investigation of the compound's potential environmental impact and development of strategies to mitigate its impact.
Conclusion
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a ruthenium-based organometallic complex that has significant potential for various scientific research applications. The compound's excellent catalytic activity, unique properties, and potential applications in various fields make it an attractive candidate for future research. However, careful consideration needs to be given to the compound's toxicity and potential environmental impact when using it in lab experiments.
Méthodes De Synthèse
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium can be synthesized using different methods. One of the most common methods is the reaction of indenylidene ligand with ruthenium trichloride in the presence of triethylamine. The reaction leads to the formation of the ruthenium complex, which can be purified using different techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. The compound has been shown to exhibit excellent catalytic activity in various reactions, including olefin metathesis, hydrogenation, and transfer hydrogenation. Additionally, the compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
115560-11-7 |
|---|---|
Nom du produit |
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
Formule moléculaire |
C19H22Ru-6 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1; |
Clé InChI |
ARGWXWQCDOPHNI-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru] |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru] |
Synonymes |
indene, 1,2,3,4,5-pentamethylcyclopentane, ruthenium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
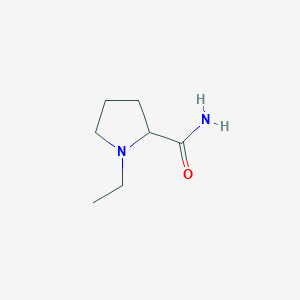

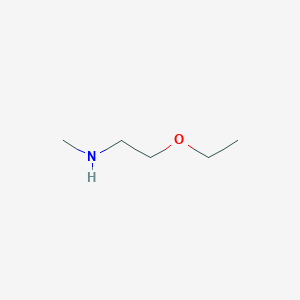


![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
